
Pacritinib
説明
パクリチニブは、CTI BioPharmaによって開発された経口投与される低分子キナーゼ阻害剤です。主に骨髄疾患の一種である骨髄線維症の治療に使用されます。 パクリチニブは、2022年2月に米国で、血小板数が50×10⁹/L未満の中等度または高度の原発性または続発性骨髄線維症の成人患者を対象とする治療薬として初めて承認されました .
2. 製法
合成経路と反応条件: パクリチニブは、1-[3-(4-ブロモ-2-ブテン)メタノールフェニル]-3-ジメチルアミノ-2-プロピレン-1-ケトと2-[2-(1-ピロリジル)エトキシ]-5-グアニジルフェニルメタノールの化合物から、アルカリ促進剤の作用下で環化反応によって合成されます . このプロセスには、還元反応と環化反応で水素化ホウ素ナトリウムとヒドラジン水和物を用いるなど、いくつかの段階が含まれています .
工業生産方法: パクリチニブの製法は、容易に取得できる原料、簡潔なプロセス、経済的実現可能性、および環境保護を特徴としており、工業生産に適しています .
準備方法
Synthetic Routes and Reaction Conditions: Pacritinib is synthesized from a compound 1-[3-(4-bromo-2-butene) methanol phenyl]-3-dimethylamino-2-propylene-1-keto and a compound 2-[2-(1-pyrrolidyl) ethoxy]-5-guanidyl phenyl methanol through a cyclization reaction under the action of an alkali accelerator . The process involves several steps, including the use of sodium borohydride and hydrazine hydrate for reduction and cyclization reactions .
Industrial Production Methods: The preparation method for this compound is characterized by easily obtained raw materials, a concise process, economic feasibility, and environmental protection, making it suitable for industrial production .
化学反応の分析
反応の種類: パクリチニブは、酸化、還元、および置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 過酸化水素などの酸化剤の使用が含まれます。
還元: 水素化ホウ素ナトリウムとヒドラジン水和物が一般的に使用されます。
置換: ハロゲン化化合物は、しばしば置換反応に使用されます。
主な生成物: これらの反応から生成される主な生成物には、さらに処理されてパクリチニブを生成する中間体があります .
4. 科学研究の応用
パクリチニブは、さまざまな分野で重要な用途があります。
化学: キナーゼ阻害剤の研究のためのモデル化合物として使用されます。
生物学: 細胞プロセスにおけるキナーゼ阻害剤の役割の理解に役立ちます。
科学的研究の応用
Myelofibrosis Treatment
Pacritinib has shown significant efficacy in treating myelofibrosis, particularly in patients with low platelet counts. Two pivotal Phase III trials, PERSIST-1 and PERSIST-2, demonstrated that this compound effectively reduces spleen volume and alleviates symptoms associated with this hematological malignancy.
- Efficacy Results :
Management of Thrombocytopenia
This compound is particularly beneficial for patients with severe thrombocytopenia (platelet count <50 x 10^9/L). Unlike traditional therapies that may exacerbate low platelet counts, this compound has demonstrated improvements in both platelet and hemoglobin levels .
- Real-World Data : A retrospective analysis showed that this compound treatment resulted in stability or improvement in thrombocytopenia and anemia among patients treated in clinical practice settings .
Case Study Insights
- PERSIST Trials :
- Longitudinal Outcomes : In studies assessing long-term outcomes, this compound consistently demonstrated improvements in quality of life metrics alongside clinical endpoints such as spleen size reduction and symptom burden .
Safety Profile
This compound is generally well-tolerated, with manageable gastrointestinal side effects being the most commonly reported adverse events. Importantly, it does not appear to increase the risk of bleeding or death compared to other treatments .
Comparative Efficacy
In direct comparisons with ruxolitinib:
- This compound has shown superior efficacy in reducing spleen volume and improving symptoms in patients who have previously been treated with ruxolitinib or who are intolerant to it .
Parameter | This compound | Best Available Therapy | Statistical Significance |
---|---|---|---|
Spleen Volume Reduction ≥35% | 23% | 2% | P=0.0007 |
Total Symptom Score Reduction ≥50% | 25% | 8% | P=0.044 |
作用機序
パクリチニブは、JAK2(ヤヌスキナーゼ2)とFLT3(Fms様チロシンキナーゼ3)を阻害することによって作用します。これらのキナーゼの作用を阻害することで、パクリチニブは骨髄線維症の症状を軽減するのに役立ちます。 パクリチニブは、これらの経路を阻害することによって、骨髄線維症の症状の軽減に役立ちます .
類似化合物:
ルキソリチニブ: 骨髄線維症の治療に使用される別のJAK1/2阻害剤。
モメロチニブ: 同様の用途を持つJAK1およびJAK2阻害剤。
比較: パクリチニブは、JAK1を阻害することなくJAK2とFLT3を選択的に阻害する点が特徴であり、他のJAK阻害剤と比較して血小板減少症のリスクを軽減します . これは、パクリチニブを血小板数が少ない患者にとって特に有益なものにします .
類似化合物との比較
Ruxolitinib: Another JAK1/2 inhibitor used for treating myelofibrosis.
Momelotinib: A JAK1 and JAK2 inhibitor with similar applications.
Comparison: Pacritinib is unique in its selective inhibition of JAK2 and FLT3 without inhibiting JAK1, which reduces the risk of thrombocytopenia compared to other JAK inhibitors . This makes this compound particularly beneficial for patients with low platelet counts .
生物活性
Pacritinib is a novel, orally administered kinase inhibitor primarily targeting JAK2 and IRAK1, with additional effects on FLT3 and ACVR1. It has gained attention for its therapeutic potential in myelofibrosis (MF), particularly in patients with severe thrombocytopenia who are often unresponsive to other treatments. This article explores the biological activity of this compound, supported by clinical trial data, mechanism of action, and case studies.
This compound functions by inhibiting key signaling pathways involved in hematopoiesis and immune response. Its primary targets include:
- JAK2 : Involved in the signaling of various hematopoietic growth factors.
- IRAK1 : Plays a role in pro-inflammatory signaling pathways.
- FLT3 : A receptor tyrosine kinase implicated in leukemogenesis.
The compound exhibits a unique profile that allows it to induce apoptosis in JAK2-dependent malignancies while mitigating the adverse effects associated with traditional JAK inhibitors.
Phase III Trials
This compound's efficacy was evaluated in two pivotal Phase III trials, PERSIST-1 and PERSIST-2, focusing on patients with MF and severe thrombocytopenia. Key findings include:
- Spleen Volume Reduction : In the PERSIST-1 trial, 23% of patients receiving this compound achieved a ≥35% reduction in spleen volume compared to only 2% in the best available therapy (BAT) group (P=0.0007) .
- Symptom Improvement : The modified Total Symptom Score (TSS) showed a ≥50% reduction in 25% of this compound patients versus 8% in the BAT group (P=0.044) .
Long-term Outcomes
A retrospective analysis of patients who continued treatment on a compassionate use basis after the trials indicated sustained benefits:
- Duration of Treatment : Patients received this compound for a median duration of 21.1 months, demonstrating long-term tolerability and effectiveness .
- Response Rates : Higher response rates were observed regardless of prior treatment with JAK2 inhibitors, emphasizing this compound's utility as a second-line therapy .
Comparative Analysis with Other Inhibitors
This compound has been shown to outperform other JAK inhibitors like ruxolitinib, particularly in patients with severe thrombocytopenia. A comparison table summarizes key differences:
Feature | This compound | Ruxolitinib |
---|---|---|
Target | JAK2, IRAK1, FLT3 | JAK1, JAK2 |
Indication | Myelofibrosis | Myelofibrosis |
Efficacy in Thrombocytopenia | Yes | Limited |
Spleen Volume Reduction | 23% | 28% |
Symptom Improvement | 25% | 8% |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical practice:
- Case Study 1 : A patient with relapsed MF and severe thrombocytopenia showed significant symptom relief and spleen volume reduction after initiating this compound treatment for six months.
- Case Study 2 : Another patient previously treated with ruxolitinib experienced disease progression but responded well to this compound, achieving stable platelet counts and improved quality of life metrics.
特性
IUPAC Name |
(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXVIOGONBBTBY-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045679 | |
Record name | Pacritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
While the pathogenesis of myelofibrosis (MF) is still poorly understood, both primary and secondary (i.e. post-polycythemia vera or post-essential thrombocythemia) myelofibrosis have been associated with mutations of _JAK2_. Signaling pathways initiated by JAK2 generate a number of cytokines and growth factors responsible for hematopoiesis and immune functioning, and its dysregulation is thought to be a driver of MF pathogenesis. Pacritinib is thought to exert its pharmacologic activity via inhibition of wild-type JAK2, mutant JAK2V617F, and FMS-like tyrosine kinase 3 (FLT3). It has a greater inhibitory potency towards JAK2 than related proteins (e.g. JAK3, TYK2), and does not inhibit JAK1 at clinically relevant concentrations. Pacritinib also exhibits some inhibitory activity against other cellular kinases (e.g. CSF1R and IRAK1), although the clinical significance of this activity is unknown. | |
Record name | Pacritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11697 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
937272-79-2 | |
Record name | Pacritinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937272-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pacritinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937272792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pacritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11697 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pacritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14,19-Dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa- 1(25),2,4,6(27),8,10,12(26),16,21,23-decaene, 11-[2-(1-pyrrolidinyl) ethoxy]-, (16E)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PACRITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22N65IL3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。